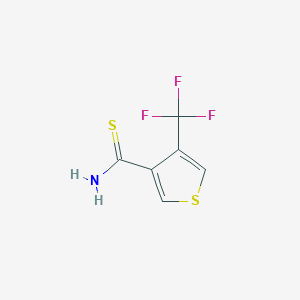

4-(Trifluoromethyl)thiophene-3-carbothioamide

Beschreibung

BenchChem offers high-quality 4-(Trifluoromethyl)thiophene-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)thiophene-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)thiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUCCVFLBQMXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Therapeutic Trajectory of Trifluoromethylated Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the burgeoning field of trifluoromethylated thiophene derivatives, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. By synergistically combining the unique electronic properties of the trifluoromethyl group with the versatile pharmacophore of the thiophene ring, these compounds offer a powerful platform for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles, practical methodologies, and mechanistic insights to guide future discovery efforts.

The Strategic Imperative of Trifluoromethylation in Thiophene-Based Drug Design

The incorporation of a trifluoromethyl (CF3) group into a thiophene scaffold is a deliberate and strategic choice in modern medicinal chemistry. The CF3 group is a potent electron-withdrawing moiety that significantly alters the electronic and physicochemical properties of the parent molecule.[1] This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased lipophilicity which can improve cell membrane permeability, and altered pKa values that can influence drug-receptor interactions.[1] Furthermore, the CF3 group can engage in unique non-covalent interactions, such as orthogonal multipolar interactions and fluorine-specific hydrogen bonds, which can enhance binding affinity and selectivity for biological targets.

The thiophene ring itself is a privileged scaffold in drug discovery, present in numerous approved drugs.[2] Its aromaticity and ability to act as a bioisostere for a phenyl ring, coupled with its capacity for diverse functionalization, make it an ideal platform for constructing novel therapeutic agents. The combination of these two moieties, trifluoromethyl and thiophene, has given rise to a new generation of compounds with potent and selective biological activities.

Synthetic Strategies for Trifluoromethylated Thiophene Derivatives: A Practical Approach

The synthesis of trifluoromethylated thiophene derivatives can be achieved through various routes, with the Gewald reaction being a particularly versatile and widely employed method for the construction of 2-aminothiophenes.[3][4][5]

Representative Experimental Protocol: The Gewald Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

This protocol outlines a generalized procedure for the Gewald reaction to synthesize a trifluoromethylated 2-aminothiophene, a key intermediate for further derivatization.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol (or another suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate, malononitrile, and elemental sulfur in ethanol.

-

Addition of Base: To the stirred suspension, add a catalytic amount of morpholine (typically 0.1-0.2 equivalents) at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate.

Causality in Experimental Choices:

-

Base Catalyst: The base (e.g., morpholine) is crucial for catalyzing the initial Knoevenagel condensation between the trifluoromethyl-β-ketoester and the active methylene nitrile.[5][6]

-

Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation. The reaction proceeds through a thiolate intermediate which undergoes intramolecular cyclization.[6]

-

Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

Diagram of the Gewald Reaction Workflow:

Caption: A generalized workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Therapeutic Applications: A Landscape of Potent Biological Activity

Trifluoromethylated thiophene derivatives have demonstrated remarkable efficacy in several key therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

A significant body of research highlights the potential of these compounds as potent anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in various cancers.

Table 1: Anticancer Activity of Representative Trifluoromethylated Thiophene Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine | EGFR | A549 (Lung) | 0.35 | [7] |

| Thienopyrimidine | EGFR | MCF-7 (Breast) | 3.24 | [7] |

| Thienopyrimidine | PI3Kα | - | 9.47 | [1] |

| Thiazolo[4,5-d]pyrimidine | - | DU-145 (Prostate) | Varies | [8] |

| Thioxanthone | - | HeLa (Cervical) | 0.0878 | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethylated thiophene derivatives are also well-documented, with many compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Table 2: Anti-inflammatory Activity of Representative Trifluoromethylated Thiophene Derivatives

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Thioxanthone | COX-2 | Enzyme Inhibition | 6.5 - 27.4 | [1] |

| Thiophene Derivative | COX-2 | Enzyme Inhibition | 310 - 1400 | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of trifluoromethylated thiophene derivatives are often attributed to their ability to modulate the activity of critical signaling pathways involved in cell growth, proliferation, and inflammation. A prominent target for many of these compounds is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[1][7]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[11] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[12][13] Thienopyrimidine derivatives, a class of trifluoromethylated thiophenes, have been identified as potent inhibitors of PI3Kα, a key upstream kinase in this pathway.[1][7]

Diagram of PI3K/AKT/mTOR Pathway Inhibition:

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a trifluoromethylated thienopyrimidine derivative.

By inhibiting PI3Kα, these compounds block the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream kinase AKT. This, in turn, prevents the activation of mTOR and its downstream effectors, ultimately leading to the suppression of cell proliferation and survival. The trifluoromethyl group on the thiophene scaffold can enhance the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of PI3Kα.

Experimental Workflow for Biological Evaluation

A systematic and rigorous biological evaluation is essential to characterize the therapeutic potential of novel trifluoromethylated thiophene derivatives. The following workflow represents a standard approach for assessing the anticancer activity of these compounds.

Step-by-Step Methodology for In Vitro Anticancer Evaluation

1. Cell Culture and Compound Treatment:

- Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of the trifluoromethylated thiophene derivatives in culture medium.

- Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

2. Cytotoxicity/Antiproliferative Assay (MTT Assay):

- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. Kinase Inhibition Assay:

- To determine the specific molecular target, perform in vitro kinase assays using purified recombinant kinases (e.g., PI3Kα, EGFR).

- Incubate the kinase, a suitable substrate, and varying concentrations of the inhibitor in the presence of ATP.

- Measure the kinase activity by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

- Determine the IC50 value for kinase inhibition.

4. Western Blot Analysis:

- To confirm the mechanism of action within the cell, treat cancer cells with the compound and lyse the cells to extract proteins.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Probe the membrane with primary antibodies specific for key proteins in the target signaling pathway (e.g., phospho-AKT, total AKT).

- Visualize the protein bands using a secondary antibody conjugated to a detection system.

Diagram of the Biological Evaluation Workflow:

Caption: A standard workflow for the biological evaluation of anticancer compounds.

Conclusion and Future Directions

Trifluoromethylated thiophene derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The strategic incorporation of the trifluoromethyl group onto the versatile thiophene scaffold has yielded molecules with enhanced potency, selectivity, and drug-like properties. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, is poised to deliver novel and effective therapies for a range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications, and advancing the most promising candidates into preclinical and clinical development.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (URL: [Link])

-

Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

-

PI3K/AKT/mTOR pathway. (URL: [Link])

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (URL: [Link])

-

Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (URL: [Link])

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (URL: [Link])

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (URL: [Link])

-

Gewald Reaction. (URL: [Link])

-

Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (URL: [Link])

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (URL: [Link])

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (URL: [Link])

-

Gewald Reaction for Thiophene Synthesis. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Trifluoromethyl)thiophene-3-carbothioamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)thiophene-3-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information on its core components—the thiophene scaffold, the trifluoromethyl group, and the carbothioamide functional group—to project its synthesis, potential biological activities, and applications in drug discovery. This guide serves as a foundational resource for researchers interested in exploring this and related compounds for therapeutic development.

Introduction: The Convergence of Three Privileged Moieties

The field of medicinal chemistry is in constant pursuit of novel molecular entities with enhanced therapeutic profiles. The strategic combination of well-established pharmacophores and functional groups is a cornerstone of rational drug design. 4-(Trifluoromethyl)thiophene-3-carbothioamide emerges as a compound of interest at the intersection of three such privileged moieties:

-

The Thiophene Ring: A five-membered sulfur-containing heterocycle, the thiophene nucleus is a prominent scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

-

The Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7][8] This group can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[5][9] Trifluoromethylated compounds have shown promise in various therapeutic areas, including oncology and infectious diseases.[7]

-

The Carbothioamide Functional Group: As a bioisostere of the amide group, the carbothioamide (thioamide) functionality offers unique physicochemical properties that can be advantageous in drug design.[10][11] Thioamides exhibit different hydrogen bonding capabilities and electronic characteristics compared to their amide counterparts, which can lead to altered target interactions and improved pharmacokinetic properties.[10] Several thioamide-containing compounds have demonstrated significant biological activities.[11]

This guide will delve into the synthetic pathways to access 4-(Trifluoromethyl)thiophene-3-carbothioamide, explore its potential biological activities based on structure-activity relationships of related compounds, and provide detailed experimental protocols for its synthesis and biological evaluation.

Proposed Synthesis of 4-(Trifluoromethyl)thiophene-3-carbothioamide

Given the absence of a reported synthesis for 4-(Trifluoromethyl)thiophene-3-carbothioamide, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted thiophenes and the conversion of functional groups. A logical approach involves the initial construction of a suitably substituted thiophene ring, followed by the introduction and modification of the functional group at the 3-position.

A versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[6][12] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. To obtain the desired 4-(trifluoromethyl) substitution pattern, a trifluoromethyl-containing starting material would be required.

A potential synthetic pathway could commence with the synthesis of 4-(trifluoromethyl)thiophene-3-carbonitrile. This intermediate could then be converted to the target carbothioamide.

dot

Caption: Proposed synthetic pathway for 4-(Trifluoromethyl)thiophene-3-carbothioamide.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)thiophene-3-carbonitrile (Hypothetical)

This protocol is adapted from general Gewald reaction procedures.[6][12]

-

Reaction Setup: To a solution of a suitable trifluoromethyl-containing ketone or aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Base Addition: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethyl)thiophene-3-carbonitrile.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)thiophene-3-carbothioamide

This protocol is based on the thionation of amides using Lawesson's reagent.

-

Hydrolysis of Nitrile: Convert the synthesized 4-(trifluoromethyl)thiophene-3-carbonitrile to the corresponding carboxamide by acid or base-catalyzed hydrolysis.[13]

-

Thionation Reaction: Dissolve 4-(trifluoromethyl)thiophene-3-carboxamide (1.0 eq) in anhydrous toluene or another suitable high-boiling solvent.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield 4-(Trifluoromethyl)thiophene-3-carbothioamide.

Potential Medicinal Chemistry Applications

The unique structural features of 4-(Trifluoromethyl)thiophene-3-carbothioamide suggest its potential for a range of therapeutic applications. The following sections explore these possibilities based on the known biological activities of structurally related compounds.

Anticancer Activity

Thiophene derivatives are a well-established class of anticancer agents, with mechanisms of action that include the inhibition of kinases, topoisomerases, and tubulin polymerization.[3][4][14] The introduction of a trifluoromethyl group has also been shown to enhance the anticancer activity of various heterocyclic compounds.[7] Furthermore, several thiophene-3-carboxamide derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[14][15]

dot

Caption: Potential anticancer mechanisms of action.

The combination of the thiophene core, the electron-withdrawing trifluoromethyl group, and the carbothioamide moiety in the target molecule could lead to potent and selective anticancer activity.

Antimicrobial Activity

Thiophene-containing compounds have a long history of investigation as antimicrobial agents.[2][16][17] The thiophene ring system is present in several clinically used antibacterial and antifungal drugs. Thiophene-3-carboxamide and carbothioamide derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[8][16] The trifluoromethyl group can also contribute to enhanced antimicrobial potency.

Table 1: Reported Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Organism | Activity | Reference |

| Thiophene-3-carboxamide derivatives | Bacteria and Fungi | Antibacterial and antifungal | [8] |

| Thiophene appended pyrazoline carbothioamides | Bacteria and Fungi | Antimicrobial | [16] |

| Halo derivatives of thiophene | E. coli, B. subtilis, C. capsici, C. albicans | Antimicrobial | [17] |

| Substituted Thiophene Derivatives | Bacteria and Fungi | Antibacterial and antifungal | [2] |

The structural features of 4-(Trifluoromethyl)thiophene-3-carbothioamide make it a compelling candidate for investigation as a novel antimicrobial agent, potentially effective against drug-resistant strains.

Structure-Activity Relationship (SAR) Insights

While no direct SAR studies exist for 4-(Trifluoromethyl)thiophene-3-carbothioamide, we can infer potential relationships from related structures:

-

4-Position Substitution: The trifluoromethyl group at the 4-position is expected to significantly influence the electronic properties of the thiophene ring, potentially enhancing interactions with biological targets. Its lipophilicity may also improve cell membrane permeability.[5][9]

-

3-Position Functional Group: The carbothioamide at the 3-position is a key feature. Its ability to act as a hydrogen bond donor and acceptor, along with its distinct steric and electronic profile compared to a carboxamide, will be critical for biological activity.[10]

-

Thiophene Scaffold: The thiophene ring itself provides a rigid and planar core, which is often crucial for fitting into the binding pockets of enzymes and receptors.[3]

Conclusion and Future Directions

4-(Trifluoromethyl)thiophene-3-carbothioamide represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the thiophene scaffold, the trifluoromethyl group, and the carbothioamide functionality suggests a high potential for significant biological activity. This technical guide has provided a comprehensive theoretical framework, including a plausible synthetic route and a discussion of potential therapeutic applications based on the established properties of its constituent parts.

Future research should focus on the successful synthesis and characterization of this novel compound. Subsequent in-depth biological evaluation, including screening against a wide range of cancer cell lines and microbial pathogens, is warranted. Detailed structure-activity relationship studies, involving the synthesis and testing of analogues with modifications at various positions of the thiophene ring, will be crucial for optimizing its therapeutic potential. The insights gained from such studies could pave the way for the development of a new class of potent therapeutic agents.

References

-

Gomha, S. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]

-

Hassan, A. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 224. [Link]

-

Al-Ostoot, F. H., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1234. [Link]

-

Vasu, et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C, 60(9), o636-o638. [Link]

-

Saeed, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1167-1196. [Link]

-

Kumar, C. N. T., et al. (2015). An accessible approach to the synthesis of thiophene appended pyrazoline carbothioamides as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1845-1849. [Link]

-

Kumar, C. N. T., et al. (2015). An accessible approach to the synthesis of thiophene appended pyrazoline carbothioamides as antimicrobial agents. CABI Digital Library. [Link]

- Srivastava, R. M., & Singh, S. K. (1989). Synthesis and Antimicrobial Activity of Some Halo Derivatives of Thiophene. Asian Journal of Chemistry, 1(2), 183-185.

-

Maccioni, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 2876. [Link]

-

Sabat, M., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 19(4), 1-20. [Link]

-

Abdel-Aziz, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]

-

El-Sayed, N. N. E., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff. [Link]

-

Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Molecular Structure, 1315, 138543. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]

-

Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Puterová, Z., et al. (2008). Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Tetrahedron, 64(48), 11262-11269. [Link]

-

Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

- Sabat, M., & Dömling, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

El-Faham, A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321456. [Link]

-

Kumar, S., & Wani, A. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 281, 116893. [Link]

- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]

-

Golubev, A. S., et al. (2025). Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. INEOS OPEN, 8(1-3), 87-89. [Link]

-

Larionov, E., et al. (2022). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Nature Communications, 13(1), 1-9. [Link]

- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

- 11. 3-Thiophenecarbonitrile 95 1641-09-4 [sigmaaldrich.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]

- 14. staff.najah.edu [staff.najah.edu]

- 15. mdpi.com [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. asianpubs.org [asianpubs.org]

The Carbothioamide Functional Group: A Cornerstone in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbothioamide functional group, an intriguing isostere of the ubiquitous amide, has emerged as a powerhouse in synthetic organic and medicinal chemistry.[1][2][3] Its unique electronic properties and versatile reactivity make it an indispensable building block for the construction of a wide array of heterocyclic scaffolds.[2] This guide provides an in-depth exploration of the carbothioamide moiety's role in heterocyclic synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its reactivity. We will examine key named reactions, provide field-proven experimental protocols, and discuss the strategic application of this functional group in the synthesis of pharmaceutically relevant heterocycles, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The Thioamide Moiety: A Profile in Reactivity

At its core, the synthetic utility of the carbothioamide (thioamide) group stems from its distinct physicochemical properties when compared to its oxygen analog, the amide. Thioamides are fascinating isosteres of amides, sharing a similar planar geometry but exhibiting crucial differences in reactivity.[1][2]

-

The C=S Bond: The carbon-sulfur double bond is significantly longer (approx. 1.71 Å) and weaker than the carbon-oxygen double bond (approx. 1.23 Å) in amides.[1][2] This is due to the larger van der Waals radius of sulfur and less effective p-orbital overlap with carbon. This inherent weakness makes the thiocarbonyl group more polarizable and the sulfur atom a softer, more potent nucleophile.

-

Enhanced Nucleophilicity: The sulfur atom's high nucleophilicity is the cornerstone of its role in cyclization reactions. It readily attacks electrophilic centers, initiating ring formation in numerous synthetic pathways.

-

Hydrogen Bonding: Thioamides act as stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[2] This property can influence solubility, crystal packing, and, critically, interactions with biological targets in medicinal chemistry applications.[4]

-

Bioisosterism: In drug design, replacing an amide with a thioamide is a common bioisosteric strategy to enhance metabolic stability, improve membrane permeability due to increased lipophilicity, and modulate biological activity.[1][5]

These properties collectively render the thioamide group a versatile synthon, capable of participating in a diverse range of cyclization and multicomponent reactions to afford critical heterocyclic systems.

Foundational Syntheses: Building Heterocycles with Thioamides

The carbothioamide group is central to several classic and contemporary named reactions that provide reliable access to key heterocyclic families.

The Hantzsch Thiazole Synthesis

One of the most fundamental applications of thioamides is in the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring, a common motif in pharmaceuticals.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8][9]

Causality and Mechanism: The reaction's success hinges on a two-stage process. The initial step is a nucleophilic attack by the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[7][10] The formation of the stable, aromatic thiazole ring provides a strong thermodynamic driving force for the reaction.[10]

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]

-

Reagent Combination: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

-

Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The initial product is an HBr salt, which is neutralized by the base to precipitate the final product.[10]

-

Isolation: Collect the solid product by filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.

The Biginelli Reaction for Pyrimidine Synthesis

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs).[11][12] When thiourea is used as the carbothioamide component, the reaction yields 3,4-dihydropyrimidin-2(1H)-thiones, which are valuable precursors for a multitude of biologically active molecules.[13][14]

Causality and Mechanism: This acid-catalyzed, one-pot synthesis involves the condensation of an aldehyde, a β-ketoester, and thiourea.[11][12] The proposed mechanism begins with the condensation between the aldehyde and thiourea to form an N-acylimine intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. The final step is an intramolecular condensation and dehydration to form the stable heterocyclic ring.[11] The efficiency of this reaction lies in its convergence and atom economy, building a complex scaffold from simple, readily available starting materials.[15]

Caption: Logical flow of the Biginelli multicomponent reaction.

Experimental Protocol: Synthesis of Pyrimidine Derivatives via Three-Component Reaction [15]

-

Catalyst and Reagents: To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1 mmol), add a catalytic amount of high-surface-area magnesium oxide (HSA-MgO).

-

Solvent and Reflux: Add 10 mL of ethanol (EtOH) and reflux the mixture with stirring for the required time (typically monitored by TLC). Polar solvents like ethanol generally provide better yields.[15]

-

Workup: After completion, cool the reaction mixture. The product often precipitates from the solution.

-

Isolation: Isolate the solid product by filtration, wash with cold ethanol, and dry. This method avoids complex chromatographic purification, highlighting its efficiency.[15]

Oxidative Dimerization for 1,2,4-Thiadiazole Synthesis

The synthesis of 1,2,4-thiadiazoles, another important heterocyclic core, can be achieved directly from primary thioamides through oxidative dimerization.[16][17] This method provides a straightforward entry into symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.

Causality and Mechanism: The reaction relies on an oxidant to facilitate the coupling of two thioamide molecules. Reagents like tetra(n-butyl)ammonium peroxydisulfate (TBAP) or ceric ammonium nitrate (CAN) are effective for this transformation.[16][17] The mechanism involves the oxidation of the thioamide to generate a radical or related reactive intermediate, which then dimerizes and cyclizes with the loss of sulfur- and nitrogen-containing byproducts to form the stable 1,2,4-thiadiazole ring.

Caption: Pathway for 1,2,4-Thiadiazole synthesis from thioamides.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole using TBAP [16]

-

Reaction Setup: Prepare a solution of thiobenzamide (1.0 mmol) and tetra(n-butyl)ammonium peroxydisulfate (TBAP, 1.2 eq.) in 10 mL of dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

-

Heating: Heat the reaction mixture to 40°C and maintain for the specified time as determined by reaction monitoring.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to yield a residue.

-

Purification: Dissolve the residue in a minimal amount of CH₂Cl₂ and load it onto a silica gel column.

-

Chromatography: Perform flash column chromatography using an appropriate eluent to isolate the pure 1,2,4-thiadiazole product. Yields for this protocol are often good to excellent (77-91%).[16]

Summary of Synthetic Applications

The versatility of the carbothioamide functional group allows for the synthesis of a diverse range of important heterocyclic systems.

| Heterocyclic System | Key Carbothioamide Reagent | General Reaction Type |

| Thiazoles | Thioamide / Thiourea | Hantzsch Synthesis (Condensation/Cyclization) |

| Pyrimidines | Thiourea | Biginelli Reaction (Multicomponent Condensation) |

| 1,2,4-Thiadiazoles | Primary Thioamide | Oxidative Dimerization |

| 1,3,4-Thiadiazoles | Thiosemicarbazide / Thiohydrazide | Cyclocondensation |

| Thiophenes | (Involved in Gewald-type reactions) | Gewald Reaction (Multicomponent Condensation) |

Role in Drug Development and Medicinal Chemistry

The heterocycles synthesized using carbothioamide precursors are prevalent in a wide spectrum of therapeutic agents. Thioamide-containing compounds themselves exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][4][5]

-

Antitubercular Agents: Ethionamide and prothionamide are FDA-approved thioamide-containing prodrugs used to treat multidrug-resistant tuberculosis.[2][3]

-

Antiviral Agents: The thioamide moiety has been incorporated into inhibitors of the SARS-CoV-2 main protease, demonstrating its value in developing novel antiviral therapies.[2]

-

Scaffolds for Drug Discovery: The thiazole, pyrimidine, and thiadiazole rings are considered "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and drugs targeting the central nervous system.[2][4] The synthetic accessibility of these rings via thioamide chemistry makes this functional group critical for generating compound libraries for drug screening.

Conclusion

The carbothioamide functional group is far more than a simple sulfur analog of an amide. Its unique electronic structure and heightened nucleophilicity provide a powerful and versatile tool for the construction of complex molecular architectures. From the foundational Hantzsch, Biginelli, and Gewald reactions to modern oxidative coupling methods, thioamides enable efficient and reliable access to a vast landscape of heterocyclic compounds. For researchers in organic synthesis and drug development, a deep understanding of the causality behind thioamide reactivity is not just advantageous—it is essential for the rational design and successful implementation of novel synthetic strategies to create the next generation of therapeutic agents.

References

-

Cho, S. Y., et al. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Taylor & Francis Online. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (PMC). Available at: [Link]

-

Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Ingenta Connect. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]

-

Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. Available at: [Link]

-

CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

Wang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (PMC). Available at: [Link]

-

Kaj, K., et al. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

-

Desai, N. C., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

-

Kumar, R., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Shawali, A. S., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][15][16]triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

- Unknown Author. (n.d.).

-

ResearchGate. (n.d.). Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. Available at: [Link]

-

Aly, A. A., et al. (2025). Hydrazinecarbothioamide group in the synthesis of heterocycles. ResearchGate. Available at: [Link]

-

Khachatryan, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Guchhait, S. K., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. National Institutes of Health (PMC). Available at: [Link]

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Available at: [Link]

-

Bagley, M. C., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health (PMC). Available at: [Link]

-

Aly, A. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. Available at: [Link]

-

Quiroga, J., & Insuasty, B. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Chemistry. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health (PMC). Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

-

Bhaskar, G., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

Organ, J., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Alatawi, R. A. S., et al. (2023). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Arabian Journal of Chemistry. Available at: [Link]

-

Moustafa, A. H., et al. (2022). Utility of Carbothiohydrazides in Synthesis of some New Heterocyclic Compounds with Five- and Six-Membered Rings. ResearchGate. Available at: [Link]

-

Aslan, F., et al. (2023). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe(II), Cr(III)) complexes. Journal of Molecular Structure. Available at: [Link]

-

Bhaskar, G., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. isres.org [isres.org]

Metabolic Stability of 4-(Trifluoromethyl)thiophene-3-carbothioamide Scaffolds

Executive Summary & Structural Rationale

The 4-(trifluoromethyl)thiophene-3-carbothioamide scaffold represents a specialized pharmacophore often utilized in antitubercular agents (e.g., ethionamide analogs) and increasingly in kinase inhibitors or allosteric modulators where the thioamide acts as a hydrogen bond donor/acceptor bioisostere.

While the trifluoromethyl (

Mechanisms of Biotransformation

The metabolic fate of this scaffold is a competition between the stability conferred by the

The "Desulfuration" Pathway (Primary Clearance Route)

The most dominant metabolic pathway for thioamides is oxidative desulfuration, converting the thioamide to its corresponding amide. This renders the molecule inactive if the thioamide is essential for binding (e.g., covalent inhibition or specific H-bond geometry).

-

Enzymology: Mediated by Cytochrome P450s (CYP) and Flavin-containing Monooxygenases (FMOs) .[1][2]

-

Mechanism:

-

S-Oxygenation: The lone pair on the sulfur is attacked by the activated oxygen species of the enzyme (FMO or CYP), forming a Sulfine intermediate (

). -

Conversion: The sulfine is unstable and undergoes further oxidation (to a sulfene) or hydrolysis, resulting in the extrusion of sulfur (often as

or inorganic sulfate) and formation of the carbonyl (

-

Thiophene Ring Oxidation (Suppressed)

In unsubstituted thiophenes, CYP450s attack the sulfur or the C2/C5 positions, leading to reactive thiophene-S-oxides or epoxides that can covalently bind to proteins (toxicity).

-

Impact of 4-

: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic attack by CYPs. This significantly reduces the formation of toxic ring-opened metabolites compared to non-fluorinated analogs.

Pathway Visualization

The following diagram illustrates the oxidative cascade, highlighting the critical divergence between stable metabolites and reactive intermediates.

Figure 1: The primary clearance route proceeds via S-oxygenation of the thioamide to a sulfine, followed by conversion to the amide. The

In Vitro Assessment Strategies

To accurately predict in vivo clearance, you must distinguish between CYP-mediated and FMO-mediated metabolism, as FMOs are not induced/inhibited by standard CYP modulators.

Differentiating FMO vs. CYP Activity

Standard microsomal assays (HLM) contain both enzymes. To deconvolute the contributions:

| Method | Protocol Logic | Expected Outcome for Thioamides |

| Heat Inactivation | Pre-incubate microsomes at 45°C for 5 min (without NADPH). | FMOs are heat-labile and will be deactivated. CYP activity remains >80%. If stability increases significantly, FMO is the driver. |

| Chemical Inhibition | Co-incubate with 1-Benzylimidazole (CYP inhibitor) or Methimazole (FMO competitive substrate). | Methimazole will protect the thioamide if FMO is the primary metabolizer. |

| Recombinant Enzymes | Use rCYP or rFMO panels. | Definitive identification of the specific isoform (e.g., CYP2C19 vs. FMO3). |

Validated Microsomal Stability Protocol (Step-by-Step)

Objective: Determine Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Test Compound (10 mM DMSO stock).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute Test Compound to 1 µM in phosphate buffer (pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound. Equilibrate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min.

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode). Monitor both Parent (Thioamide) and Metabolite (Amide).[3]

Figure 2: Standard workflow for metabolic stability, including optional thermal inactivation step.

Data Interpretation & Optimization

Quantitative Benchmarks

When analyzing data for this scaffold, classify stability based on

| Classification | Interpretation for Thioamides | ||

| Low Clearance | < 15 | > 90 | Excellent stability. |

| Moderate | 15 - 45 | 30 - 90 | Acceptable for lead gen. Likely slow desulfuration occurring. |

| High Clearance | > 45 | < 30 | Critical Liability. Rapid conversion to amide. FMO/CYP attack is unhindered. |

Lead Optimization Strategies (SAR)

If the scaffold exhibits high clearance, apply these structural modifications:

-

Steric Shielding: Introduce substituents at the C2 position of the thiophene (ortho to the carbothioamide). A small alkyl group (Me, Et) or halogen (Cl) can sterically hinder the approach of the FMO/CYP oxo-species to the sulfur atom.

-

Electronic Modulation: While the C4-

is already electron-withdrawing, adding a nitrogen into the ring (e.g., moving to a thiazole or isothiazole scaffold) can further reduce the electron density on the exocyclic sulfur, making it less nucleophilic and less prone to S-oxidation. -

Bioisosteric Replacement: If the thioamide is purely a hydrogen bond acceptor, replace with a cyanoguanidine or squaramide . If the H-bond donor (

) is critical, consider a selenoamide (though toxicity risks increase) or a rigidified cyclic thioimidate .

References

-

Metabolic Activation of Thioamides

- Vannelli, T. A., et al. (2002). "The oxidative desulfuration of thioamides by flavin-containing monooxygenase." Drug Metabolism and Disposition.

-

Source:

-

FMO vs.

-

Thiophene Ring Stability &

Effects:- Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: The role of the trifluoromethyl group." Chemical Research in Toxicology.

-

Source:

-

Microsomal Stability Protocols

- Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

-

Source:

Sources

Methodological & Application

Synthetic protocols for 4-(Trifluoromethyl)thiophene-3-carbothioamide

Executive Summary & Strategic Rationale

This application note details the synthetic protocols for 4-(Trifluoromethyl)thiophene-3-carbothioamide , a high-value scaffold in medicinal chemistry. The thioamide moiety serves as a critical bioisostere for amides, offering altered hydrogen-bonding capability and improved metabolic stability, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic resistance.

Synthetic Strategy: The primary route selected is the thionation of the corresponding carboxamide using Lawesson’s Reagent (LR). This method is prioritized over the thiohydrolysis of nitriles due to the higher commercial availability of the carboxylic acid precursor and the milder reaction conditions of LR, which preserve the integrity of the electron-deficient thiophene ring.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed via a linear two-step transformation from the carboxylic acid. The core logic relies on activating the acid to the amide, followed by a selective oxygen-to-sulfur exchange.

Figure 1: Strategic disconnection showing the conversion of the carboxylic acid to the thioamide via the amide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)thiophene-3-carboxamide

Rationale: Direct thionation of carboxylic acids is inefficient. Conversion to the primary amide provides the necessary substrate for nucleophilic attack by the thionating agent.

Materials:

-

4-(Trifluoromethyl)thiophene-3-carboxylic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂, 3.0 equiv)

-

Ammonium hydroxide (28-30% aq. NH₃, excess)

-

Dichloromethane (DCM, anhydrous)

-

DMF (catalytic, 2-3 drops)

Protocol:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend the carboxylic acid in anhydrous DCM (5 mL/mmol).

-

Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating acid chloride formation.

-

Chlorination: Add SOCl₂ dropwise at room temperature (RT). Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).

-

Concentration: Once conversion is complete, evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace acid gases.

-

Amidation: Dissolve the crude acid chloride residue in dry DCM (3 mL/mmol) and cool to 0°C.

-

Quench: Slowly add the solution to a rapidly stirring mixture of aqueous NH₃ (10 equiv) at 0°C. Caution: Exothermic reaction.

-

Isolation: Stir for 1 hour at RT. Filter the precipitated solid.[1] Wash with water and cold ether. Dry under vacuum.

Yield Expectation: 85–95% (White to off-white solid).

Step 2: Thionation via Lawesson’s Reagent (Core Protocol)

Rationale: Lawesson’s Reagent (LR) is preferred over P₄S₁₀ due to its solubility in organic solvents and milder reactivity profile, which minimizes decomposition of the trifluoromethyl group. The reaction proceeds via a 4-membered thiaoxaphosphetane intermediate.

Materials:

-

4-(Trifluoromethyl)thiophene-3-carboxamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv) Note: LR provides 2 sulfur atoms per molecule.

-

Solvent: Anhydrous THF (for milder conditions) or Toluene (for higher temp).

Protocol:

-

Setup: Charge a flame-dried flask with the carboxamide (from Step 1) and anhydrous THF (10 mL/mmol).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 equiv) in a single portion under N₂.

-

Reaction:

-

Option A (THF): Stir at RT for 30 mins, then heat to 50°C if conversion is slow.

-

Option B (Toluene): Reflux at 110°C. Recommended for sterically hindered or electron-deficient substrates like this one.

-

-

Monitoring: Monitor by TLC. The thioamide product is typically less polar than the amide (higher R_f).

-

Workup (Critical):

-

Cool to RT.

-

Evaporate the solvent to dryness.

-

Hydrolysis of Byproducts: The phosphorus byproducts are viscous and smelly. Dissolve the residue in minimal DCM and load directly onto a silica gel column.

-

Alternative Workup: Suspend residue in boiling hexanes (product often dissolves, polymeric P-byproducts do not), decant, and crystallize.

-

-

Purification: Flash chromatography using a gradient of Hexanes/EtOAc (start 9:1, move to 7:3).

Yield Expectation: 75–85% (Yellow crystalline solid).

Data Summary & Quality Control

| Parameter | Specification / Observation | Method |

| Appearance | Yellow crystalline solid | Visual |

| ¹H NMR (DMSO-d₆) | δ 9.5–10.0 (br s, 1H, NH), 9.0–9.5 (br s, 1H, NH), 8.3 (s, 1H, H-2), 7.8 (s, 1H, H-5) | 400 MHz NMR |

| ¹⁹F NMR | δ -55 to -65 ppm (singlet) | Fluorine NMR |

| MS (ESI) | [M+H]⁺ obs. matches calc. (approx 212.0) | LC-MS |

| IR | Strong band ~1620 cm⁻¹ (Amide II), loss of ~1680 cm⁻¹ (C=O) | FT-IR |

Note: The thioamide proton signals are typically broad and downfield shifted compared to the amide.

Safety & Handling Guidelines

-

Lawesson’s Reagent: Releases H₂S upon contact with moisture. H₂S is a potent neurotoxin. All weighing and reactions must be performed in a functioning fume hood.

-

Phosphorus Byproducts: The cyclotriphosphoxane byproducts from LR are foul-smelling. Treat glassware with a bleach solution (sodium hypochlorite) before removing from the hood to oxidize sulfur residues.

-

Fluorinated Compounds: While the CF₃ group is stable, combustion of fluorinated compounds can release HF. Avoid extreme temperatures (>200°C) during processing.

References

-

Thionation Mechanism & Reagents

-

General Protocol for Amide Thionation

-

Synthesis of Trifluoromethyl Thiophenes

-

Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336. (Describes decarboxylation and handling of thiophene acids).

-

-

Lawesson's Reagent Handling

-

BenchChem. (2025). Lawesson's Reagent Product Information & Protocols.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Cyclization Reactions Using 4-(Trifluoromethyl)thiophene-3-carbothioamide as a Precursor

Introduction: The Strategic Importance of 4-(Trifluoromethyl)thiophene-3-carbothioamide in Medicinal Chemistry

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery and development. Within this landscape, thiophene-based scaffolds are recognized as "privileged structures" due to their versatile biological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into these scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5]

4-(Trifluoromethyl)thiophene-3-carbothioamide emerges as a highly valuable and versatile precursor for the construction of diverse, biologically relevant heterocyclic systems. Its unique structural features—a reactive carbothioamide group adjacent to a trifluoromethyl-substituted thiophene ring—provide a powerful platform for a variety of cyclization and cyclocondensation reactions. These reactions pave the way for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines, which are of significant interest in the development of novel therapeutics, including kinase inhibitors for cancer therapy.[6][7]

This guide provides detailed application notes and robust protocols for key cyclization reactions utilizing 4-(Trifluoromethyl)thiophene-3-carbothioamide. The methodologies described herein are grounded in established chemical principles and adapted from proven synthetic routes for analogous thiophene precursors.[6][7][8]

Core Reaction: Synthesis of Thieno[3,2-d]pyrimidines

The cyclization of 3-aminothiophene derivatives is a common and effective strategy for the synthesis of thieno[3,2-d]pyrimidines.[6][7][8] In the case of 4-(Trifluoromethyl)thiophene-3-carbothioamide, the carbothioamide group serves as the nitrogen and carbon source for the formation of the pyrimidine ring. This section details two primary protocols for this transformation.

Protocol 1: Cyclization using Triethyl Orthoformate

This protocol describes the synthesis of 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one through a cyclocondensation reaction with triethyl orthoformate, followed by in-situ cyclization. Triethyl orthoformate serves as a one-carbon source, reacting with the amino and carbothioamide functionalities.[9]

Reaction Principle: The reaction is initiated by the nucleophilic attack of the amino group of the carbothioamide on the electrophilic carbon of triethyl orthoformate. This is followed by the elimination of ethanol to form an intermediate ethoxymethyleneamino derivative. Subsequent intramolecular cyclization, driven by the nucleophilicity of the thiocarbonyl sulfur, and tautomerization leads to the formation of the stable thieno[3,2-d]pyrimidin-4(3H)-one ring system.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethyl)thiophene-3-carbothioamide (1.0 eq).

-

Reaction Setup: To the flask, add an excess of triethyl orthoformate (10-15 eq) and acetic anhydride (5-10 eq). The acetic anhydride acts as a solvent and a scavenger for the ethanol produced during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-8 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

Purification: The resulting crude solid is then triturated with diethyl ether or a mixture of ethyl acetate/hexanes to induce crystallization. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary Table:

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)thiophene-3-carbothioamide |

| Reagents | Triethyl orthoformate, Acetic anhydride |

| Temperature | 120-140 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Expected Product | 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| Purification | Trituration/Recrystallization |

Workflow Diagram:

Caption: Workflow for the synthesis of 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Cyclization using Formic Acid

This protocol offers an alternative route using formic acid as the C1 source, which is a more atom-economical approach.

Reaction Principle: The reaction proceeds via an initial N-formylation of the amino group of the carbothioamide by formic acid. The resulting N-formyl intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-(Trifluoromethyl)thiophene-3-carbothioamide (1.0 eq) in an excess of formic acid (98-100%).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and then washed with a small amount of cold ethanol.

-

Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or acetic acid.

Data Summary Table:

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)thiophene-3-carbothioamide |

| Reagent | Formic Acid (98-100%) |

| Temperature | 100-110 °C (Reflux) |

| Reaction Time | 2-6 hours |

| Expected Product | 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| Purification | Precipitation and Recrystallization |

Workflow Diagram:

Caption: Workflow for the synthesis of 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one using formic acid.

Further Functionalization: Synthesis of 4-Chloro-5-(trifluoromethyl)thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidin-4(3H)-one synthesized in the previous steps is a key intermediate for further diversification. Conversion of the 4-oxo group to a 4-chloro group creates a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities.

Reaction Principle: The conversion of the lactam to a chloro-substituted heterocycle is a standard transformation, typically achieved using phosphoryl chloride (POCl₃). The reaction proceeds via the formation of a reactive chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), carefully add an excess of phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

| Parameter | Value |

| Starting Material | 5-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| Reagents | Phosphoryl chloride (POCl₃), DMF (catalytic) |

| Temperature | ~110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Expected Product | 4-Chloro-5-(trifluoromethyl)thieno[3,2-d]pyrimidine |

| Purification | Column Chromatography |

Logical Relationship Diagram:

Caption: Synthetic pathway from the precursor to the functionalized thienopyrimidine.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic transformations in heterocyclic chemistry.[7][10] To ensure the validity of the experimental outcomes, the following analytical techniques are recommended for characterization at each step:

-

Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the products. The presence and chemical shift of the trifluoromethyl group in ¹⁹F NMR is a key diagnostic tool.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the C=S stretch of the carbothioamide and the appearance of the C=O stretch in the thienopyrimidinone.

By employing these standard analytical methods, researchers can confidently validate the successful synthesis of the target compounds. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific laboratory conditions and scales.

References

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 6246-6276. [Link]

-

Al-Suwaidan, I. A., Al-Abdullah, E. S., El-Emam, A. A., & Al-Deeb, O. A. (2015). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 20(8), 15066-15093. [Link]

-

Poirier, D., Bérubé, M., & Maltais, R. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(11), 18329-18361. [Link]

-

Shainyan, B. A., & Ushakov, I. A. (2012). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Journal of Fluorine Chemistry, 143, 138-143. [Link]

-

Bonacorso, H. G., Oliveira, M. R., Costa, M. B., Martins, M. A. P., & Zanatta, N. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. Journal of Fluorine Chemistry, 116(1), 21-25. [Link]

-

Leclerc, E., & Pellet-Rostaing, S. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]

-

Maciorowski, D., & Barret, R. (2010). Innate C-H trifluoromethylation of heterocycles. Beilstein Journal of Organic Chemistry, 6, 83. [Link]

-

Abdel-Megeed, M. F., El-Sayed, W. A., & El-Hiti, G. A. (2008). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2468-2475. [Link]

-

Wang, Y., et al. (2015). Synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3565-3569. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. [Link]

-

Lang, R. W., & Togni, A. (2013). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Chimia, 67(9), 643-650. [Link]

-

Zare, M., & Gholamhosseini-Nazari, M. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264. [Link]

-

Zare, M., & Gholamhosseini-Nazari, M. (2018). Straightforward Hantzsch four- and three-component condensation in the presence of triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate {[TPPSP]OTf} as a reusable and green mild ionic liquid catalyst. Journal of the Iranian Chemical Society, 15(10), 2269-2281. [Link]

-

Kumar, A., & Kumar, R. (2015). Recent advances in Hantzsch 1,4-dihydropyridines. RSC Advances, 5(109), 89689-89711. [Link]

-

Prakash, O., & Kumar, A. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Studer, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]

-

S. A. G., & G. S. (2025). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. Angewandte Chemie International Edition. [Link]

-